molecular formula C20H18ClNO4S B1439235 Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate CAS No. 1065103-48-1

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate

Cat. No.: B1439235
CAS No.: 1065103-48-1
M. Wt: 403.9 g/mol
InChI Key: XHPUIRDXHSDLGV-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorosulphonyl group, two phenyl groups, a methyl group, and an ethyl ester group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amine. Subsequent steps involve the introduction of the chlorosulphonyl group, phenyl groups, and the ethyl ester group under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulphonyl group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler pyrrole derivatives. Substitution reactions can result in a wide range of new compounds with varying functional groups.

Scientific Research Applications

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulphonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl groups and the pyrrole ring contribute to the compound’s ability to bind to hydrophobic pockets in proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(sulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate: Lacks the chlorine atom in the sulphonyl group.

    Ethyl 3-(chlorosulphonyl)-1,5-diphenylpyrrole-4-carboxylate: Lacks the methyl group on the pyrrole ring.

    Ethyl 3-(chlorosulphonyl)-2-methylpyrrole-4-carboxylate: Lacks the phenyl groups.

Uniqueness

Ethyl 3-(chlorosulphonyl)-1,5-diphenyl-2-methylpyrrole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorosulphonyl and ester groups allows for versatile chemical modifications, while the phenyl and methyl groups enhance its binding affinity and specificity in biological systems.

Properties

IUPAC Name

ethyl 4-chlorosulfonyl-5-methyl-1,2-diphenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-3-26-20(23)17-18(15-10-6-4-7-11-15)22(16-12-8-5-9-13-16)14(2)19(17)27(21,24)25/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPUIRDXHSDLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1S(=O)(=O)Cl)C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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